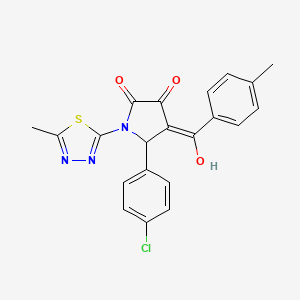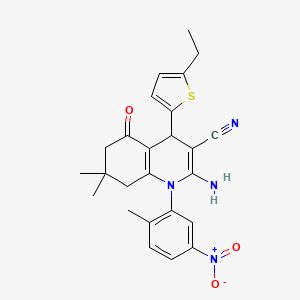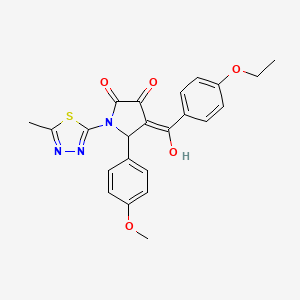
5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物5-(4-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-4-(4-メチルベンゾイル)-2,5-ジヒドロ-1H-ピロール-2-オン は、クロロフェニル基、ヒドロキシ基、チアゾール環、ピロール-2-オンコアなど、さまざまな官能基を特徴とする複雑な有機分子です。
製法
合成経路と反応条件
5-(4-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-4-(4-メチルベンゾイル)-2,5-ジヒドロ-1H-ピロール-2-オン の合成は、一般的に多段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
チアゾール環の形成: 5-メチル-1,3,4-チアゾール-2-アミンなどの前駆体から出発し、環化反応によってチアゾール環を形成することができます。
クロロフェニル基の導入: このステップでは、クロロフェニルハライドが適切な求核剤と反応する求核置換反応が含まれる場合があります。
ピロール-2-オンコアの形成: ピロール-2-オンコアは、ジケトンとアミンを反応させる縮合反応によって合成することができます。
工業的製法
この化合物の工業的製造は、収率と純度を最大化するために、上記の合成ステップの最適化を伴う可能性があります。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
酸化: ヒドロキシ基は、酸化されてケトンを形成することができます。
還元: カルボニル基は、アルコールまたはアルカンに還元することができます。
置換: クロロフェニル基は、求核芳香族置換反応に参加することができます。
縮合: この化合物は、他のカルボニル含有化合物と縮合反応を起こすことができます。
一般的な試薬と条件
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO₄(過マンガン酸カリウム)などの試薬。
還元: NaBH₄(水素化ホウ素ナトリウム)またはLiAlH₄(水素化リチウムアルミニウム)などの試薬。
置換: アルカリ条件下でのアミンまたはチオールなどの求核剤。
縮合: 反応を促進する酸または塩基触媒。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアルカンの生成。
置換: 置換芳香族化合物の生成。
縮合: より大きく、より複雑な分子の生成。
科学研究への応用
化学
触媒作用: この化合物は、配位化学でリガンドとして使用して、触媒として作用する金属錯体を形成することができます。
材料科学: 有機半導体または光起電材料の開発における潜在的な用途。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、生化学的研究に役立ちます。
タンパク質結合: タンパク質-リガンド相互作用を研究するために使用することができます。
医学
創薬:
産業
ポリマー合成: この化合物は、特殊ポリマーの合成において、モノマーまたは添加剤として使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-amine, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This step could involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving a diketone and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Acid or base catalysts to facilitate the reaction.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Condensation: Formation of larger, more complex molecules.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of specialty polymers.
作用機序
5-(4-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-4-(4-メチルベンゾイル)-2,5-ジヒドロ-1H-ピロール-2-オン が効果を発揮する機序は、特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を阻害したり、機能を変化させたりする可能性があります。関与する経路には、活性部位への結合による酵素活性の阻害またはアロステリック変調が含まれる可能性があります。
類似化合物との比較
類似化合物
5-(4-クロロフェニル)-3-ヒドロキシ-1-(1,3,4-チアゾール-2-イル)-4-(4-メチルベンゾイル)-2,5-ジヒドロ-1H-ピロール-2-オン: 類似の構造ですが、チアゾール環のメチル基がありません。
5-(4-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-4-ベンゾイル-2,5-ジヒドロ-1H-ピロール-2-オン: 類似の構造ですが、ベンゾイル環のメチル基がありません。
独自性
4-クロロフェニル基と4-メチルベンゾイル基の両方の存在に加えて、ヒドロキシ基とチアゾール官能基は、5-(4-クロロフェニル)-3-ヒドロキシ-1-(5-メチル-1,3,4-チアゾール-2-イル)-4-(4-メチルベンゾイル)-2,5-ジヒドロ-1H-ピロール-2-オン をユニークなものにします。これらの基は、その独特の化学反応性と潜在的な生物活性に寄与し、類似の化合物とは一線を画しています。
特性
分子式 |
C21H16ClN3O3S |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16ClN3O3S/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21/h3-10,17,26H,1-2H3/b18-16+ |
InChIキー |
IPCHJEZGCOSAQO-FBMGVBCBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)

![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11636727.png)

![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11636736.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636747.png)
![3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
